molecular formula C14H14O B1312398 2-[1,1'-Biphenyl]-4-yl-1-ethanol CAS No. 37729-18-3

2-[1,1'-Biphenyl]-4-yl-1-ethanol

Cat. No. B1312398
CAS RN: 37729-18-3
M. Wt: 198.26 g/mol
InChI Key: CLGLKAAXNFFWON-UHFFFAOYSA-N
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Description

“2-[1,1’-Biphenyl]-4-yl-1-ethanol” is a chemical compound that is part of the biphenyl class . Biphenyl compounds are clinically important for the treatments of hypertension and inflammatory, while many more are under development for pharmaceutical uses .


Synthesis Analysis

The synthesis of similar biphenyl compounds has been reported in the literature. For instance, a series of 2-([1,1’-biphenyl]-4-yl)-2-oxoethyl benzoates were synthesized by reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids .


Molecular Structure Analysis

The molecular structure of “2-[1,1’-Biphenyl]-4-yl-1-ethanol” can be inferred from related compounds. For example, the structure of biphenyl, an aromatic hydrocarbon with a molecular formula (C6H5)2, consists of two connected phenyl rings . The structure of “2-[1,1’-Biphenyl]-4-yl-1-ethanol” would be similar, with an additional -CH2CH2OH group attached to one of the phenyl rings.

Scientific Research Applications

Antibacterial Activity Evaluation

  • Application Summary: This compound is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated for their antibacterial activity against antibiotic-resistant bacteria .
  • Methods of Application: The derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions . The yields were moderate to excellent (51–94% yield) .
  • Results: Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) showed the most potent inhibitory activities .

Synthesis of Covalent Organic Frameworks

  • Application Summary: This compound is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .
  • Methods of Application: A building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety, 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))-ethane (TFBE), was used to fabricate dual-pore COFs with kgm topology (NUS-30 and NUS-32) by its condensation with hydrazine or 1,4-diaminobenzene .
  • Results: The synthesis resulted in COFs with hierarchical porosity, which have potential applications in various fields .

Synthesis of Fluorescent Layers in Organic Light-Emitting Diodes

  • Application Summary: Biphenyl derivatives, including “2-[1,1’-Biphenyl]-4-yl-1-ethanol”, are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
  • Methods of Application: The compound is used in the synthesis of the fluorescent layer. The specific methods of application can vary depending on the type of OLED being produced .
  • Results: The use of biphenyl derivatives in the production of OLEDs can enhance the efficiency and lifespan of the devices .

Synthesis of Drugs and Agricultural Products

  • Application Summary: Biphenyl derivatives are significant intermediates in organic chemistry and are used to produce a wide range of drugs and agricultural products .
  • Methods of Application: The specific methods of application can vary widely depending on the specific drug or agricultural product being synthesized .
  • Results: The use of biphenyl derivatives in the synthesis of these products can enhance their effectiveness and safety .

Production of Polychlorinated Biphenyls

  • Application Summary: Biphenyl compounds, including “2-[1,1’-Biphenyl]-4-yl-1-ethanol”, are used as starting materials for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
  • Methods of Application: The specific methods of application can vary depending on the type of PCB being produced .
  • Results: The use of biphenyl derivatives in the production of PCBs has been significant in various industrial applications .

Aggregation-Induced Emission in Organic Light-Emitting Diodes

  • Application Summary: Biphenyl derivatives, including “2-[1,1’-Biphenyl]-4-yl-1-ethanol”, are used in the production of organic light-emitting diodes (OLEDs) that exhibit aggregation-induced emission (AIE) .
  • Methods of Application: The compound is used in the synthesis of the light-emitting layer. The specific methods of application can vary depending on the type of OLED being produced .
  • Results: The use of biphenyl derivatives in the production of OLEDs can enhance the efficiency and lifespan of the devices .

properties

IUPAC Name

2-(4-phenylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGLKAAXNFFWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423710
Record name 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1,1'-Biphenyl]-4-yl-1-ethanol

CAS RN

37729-18-3
Record name 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1,1'-Biphenyl]-4-yl-1-ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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